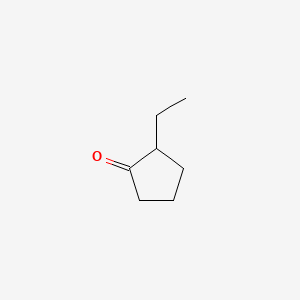

2-Ethylcyclopentanone

Description

Historical Context of Cyclic Ketone Chemistry

The study of cyclic ketones has a rich history, with early investigations laying the groundwork for understanding their structure and reactivity. Initial research in the late 19th and early 20th centuries by chemists such as Adolf von Baeyer led to the development of the Baeyer strain theory, which attempted to explain the stability of carbocyclic compounds based on bond angles. thieme.destenutz.eu This theory, however, suggested that large rings would be too unstable to exist. thieme-connect.de

A significant breakthrough came in 1926 when Leopold Ruzicka established the structures of muscone (B1676871) and civetone, naturally occurring macrocyclic ketones used in the perfume industry, which contained 15 and 17 carbon atoms in their rings, respectively. thieme-connect.dewikipedia.orgthieme-connect.debritannica.com Ruzicka's work disproved the limitations of the Baeyer strain theory for larger rings and opened up a new area of alicyclic chemistry. thieme-connect.denobelprize.org He and his team went on to synthesize a series of alicyclic ketones with ring sizes ranging from 9 to over 30 carbon atoms. nobelprize.org

Another pivotal development was the Baeyer-Villiger oxidation, first reported in 1899 by Adolf von Baeyer and Victor Villiger. mychemblog.comwikipedia.orgorganicchemistrytutor.com This reaction converts a cyclic ketone into a lactone (a cyclic ester) through the insertion of an oxygen atom, a method that has proven to be a valuable synthetic tool. mychemblog.comwikipedia.orgsigmaaldrich.com

The work of Vladimir Prelog in the mid-20th century further advanced the understanding of cyclic compounds. His research on the stereochemistry of medium-sized rings and the development of "Prelog's Rule" for predicting the stereochemical outcome of reductions of cyclic ketones by enzymes were major contributions. encyclopedia.commdpi.comsrce.hr Prelog's investigations into the properties of medium-ring compounds, which he began with the aim of finding new musk-like odors, led to a systematic study of their reactivity and stability. scispace.com

Significance of 2-Ethylcyclopentanone as a Building Block in Organic Synthesis

This compound is a valuable building block in organic synthesis, primarily due to its five-membered ring structure and the presence of a reactive carbonyl group. cymitquimica.com This compound serves as a precursor in the synthesis of a variety of more complex molecules, including natural products and pharmaceuticals. guidechem.comrsc.org

One notable application is in the total synthesis of alkaloids. For instance, this compound has been utilized as a starting material in the synthesis of (+)-vallesamidine and (+)-strempeliopine. ucl.ac.uk The synthesis of (+)-aspidospermidine, a pentacyclic Aspidosperma alkaloid, also employs this compound as a precursor. rsc.orgnih.gov Furthermore, a bio-inspired fragmentation strategy for the synthesis of (-)-goniomitine has been developed starting from this compound. tsinghua.edu.cn

The reactivity of the carbonyl group in this compound allows for a range of chemical transformations. It can undergo typical ketone reactions such as nucleophilic addition. cymitquimica.com The chiral nature of this compound, when in its enantiomerically pure form, makes it a candidate for use in asymmetric catalysis and as a chiral auxiliary, where the ketone group can direct stereoselective reactions. vulcanchem.com Cyclopentanone (B42830) derivatives, in general, are precursors to important biological molecules like terpenoids and prostaglandins. vulcanchem.com

The compound is also significant in the fragrance and flavor industries. cymitquimica.com Its derivatives, such as methyl jasmonate and methyl dihydrojasmonate, are known for their jasmine-like floral odors and are used in perfumes. google.com

Structural Features and Isomerism of Ethylcyclopentanones

This compound is a cyclic ketone characterized by a five-membered carbon ring with an ethyl group attached to the carbon atom adjacent (at the alpha position) to the carbonyl group. cymitquimica.com The molecular formula of this compound is C₇H₁₂O. nih.govchembk.com

Isomerism:

The position of the ethyl group on the cyclopentanone ring gives rise to positional isomers. Besides this compound, there is also 3-ethylcyclopentanone, where the ethyl group is attached to the beta-carbon relative to the carbonyl group. stenutz.euguidechem.com

Stereoisomerism:

The carbon atom at the 2-position in this compound, to which the ethyl group is attached, is a chiral center. This means that this compound can exist as a pair of enantiomers: (R)-2-ethylcyclopentanone and (S)-2-ethylcyclopentanone. vulcanchem.com The racemic mixture refers to a sample containing equal amounts of the (R) and (S) enantiomers. vulcanchem.com The specific stereochemistry can significantly influence the compound's biological activity and its role in asymmetric synthesis. vulcanchem.com

The structural isomers of this compound include other C₇H₁₂O ketones such as cycloheptanone (B156872) and cyclopentyl methyl ketone. stenutz.eu

Below is a table summarizing the key structural features and isomers of ethylcyclopentanone:

| Feature | Description |

| IUPAC Name | 2-Ethylcyclopentan-1-one |

| Molecular Formula | C₇H₁₂O |

| Molecular Weight | 112.17 g/mol |

| Positional Isomer | 3-Ethylcyclopentanone |

| Stereoisomers | (R)-2-ethylcyclopentanone and (S)-2-ethylcyclopentanone |

Overview of Research Trajectories Involving this compound

Research involving this compound has primarily focused on its application as a starting material in the total synthesis of complex natural products, particularly alkaloids. ucl.ac.ukrsc.orgnih.govsci-hub.se Studies have demonstrated its utility in constructing intricate molecular architectures. For example, a key step in the synthesis of (+)-vallesamidine involves the Michael addition of this compound to acrylonitrile. ucl.ac.uk Similarly, the total synthesis of (+)-aspidospermidine has been achieved using this compound as a precursor, employing a deracemizing imine alkylation/Robinson annulation sequence. rsc.orgnih.gov

Recent research has also explored bio-inspired synthetic strategies. A notable example is the rapid assembly of indolones and 2-quinolinones, leading to the total synthesis of (-)-goniomitine, which commences with this compound. tsinghua.edu.cn

The stereochemistry of this compound is another significant area of investigation. The development of methods for the kinetic resolution of racemic 2-substituted cyclopentanones, including through regio- and enantioselective Baeyer-Villiger oxidation, is an active field of research. sigmaaldrich.com The synthesis of enantiomerically pure forms of this compound is crucial for its application in asymmetric synthesis. vulcanchem.com

Furthermore, the compound and its derivatives are of interest in the fragrance industry. cymitquimica.comsmolecule.com Research into the synthesis of cyclopentanone-based fragrances, which often possess desirable jasmine-like scents, continues to be an area of commercial and academic interest. google.comnih.gov

Spectroscopic characterization, including mass spectrometry and nuclear magnetic resonance (NMR), provides the foundational data for identifying and studying the reactivity of this compound and its derivatives. vulcanchem.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-ethylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-2-6-4-3-5-7(6)8/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTKUTYPOKHBTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70976723 | |

| Record name | 2-Ethylcyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70976723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4971-18-0, 61215-75-6 | |

| Record name | 2-Ethylcyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4971-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylcyclopentan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004971180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethylcyclopentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061215756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylcyclopentanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105441 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethylcyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70976723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylcyclopentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Ethylcyclopentanone and Its Derivatives

Classical and Contemporary Synthetic Routes to 2-Ethylcyclopentanone

The alkylation of cyclopentanone (B42830) enolates remains a primary and well-studied route for the synthesis of this compound. This method involves the deprotonation of a carbon atom adjacent to the carbonyl group to form a nucleophilic enolate, which then undergoes an SN2 reaction with an ethyl halide. libretexts.org

Alkylation via an enolate intermediate is a powerful tool for constructing carbon-carbon bonds. libretexts.org For an unsymmetrical ketone, such as one already bearing a substituent, the regioselectivity of the alkylation is determined by which enolate is formed: the kinetic or the thermodynamic enolate. libretexts.orgegyankosh.ac.in

When an unsymmetrical ketone is treated with a base, deprotonation can occur at either the more or less substituted α-carbon, leading to two distinct enolate isomers. libretexts.org The kinetic enolate results from the removal of the more accessible, less sterically hindered proton, a process that occurs more rapidly. libretexts.orgmasterorganicchemistry.com Conversely, the thermodynamic enolate is the more stable, more substituted enolate; its formation is favored under conditions that allow for equilibrium. libretexts.orgmasterorganicchemistry.comwikipedia.org Controlling which enolate predominates is crucial for directing the outcome of the subsequent alkylation.

Methods Involving Cyclopentanone Alkylation

Kinetic vs. Thermodynamic Control in Alkylation

Influence of Base Selection (e.g., LDA vs. KH)

The choice of base is a determining factor in whether the kinetic or thermodynamic enolate is formed. egyankosh.ac.in

Lithium Diisopropylamide (LDA): LDA is a strong, sterically hindered base. libretexts.orglibretexts.org Due to its bulk, it preferentially and rapidly removes a proton from the less sterically hindered α-position of the ketone. masterorganicchemistry.comlibretexts.org This process is essentially irreversible, especially at low temperatures, leading to the selective formation of the kinetic enolate. libretexts.orgmasterorganicchemistry.com Using a full equivalent of LDA ensures the ketone is completely converted to the enolate, preventing equilibration. libretexts.org

Potassium Hydride (KH): In contrast, KH is a strong, but small and non-hindered base. libretexts.orglibretexts.org It can deprotonate either α-position. The use of a sub-stoichiometric amount of a base like KH, or a weaker base such as sodium ethoxide, allows for an equilibrium to be established between the ketone and the two possible enolates. libretexts.orgpressbooks.pub Because the thermodynamic enolate is more stable, it will be the major species present at equilibrium. libretexts.orgpressbooks.pub

Temperature Effects on Product Distribution

Temperature plays a critical role in controlling the regioselectivity of enolate formation. fiveable.me

Low Temperatures (-78 °C): Running the deprotonation reaction at very low temperatures, typically -78 °C (the temperature of a dry ice/acetone bath), favors the formation of the kinetic product. libretexts.orglibretexts.org At this temperature, there is insufficient energy to overcome the activation barrier for the reverse reaction (reprotonation) or for equilibration to the more stable thermodynamic enolate. libretexts.orglibretexts.org The enolate that is formed fastest becomes the trapped, reacting species. libretexts.org

Higher Temperatures (Room Temperature): Higher reaction temperatures provide the necessary energy for equilibrium to be achieved. pressbooks.pubwikipedia.org Under these conditions, the initially formed kinetic enolate can revert to the ketone, which can then be deprotonated again to form the more stable thermodynamic enolate. masterorganicchemistry.com Therefore, reactions run at room temperature with an appropriate base will yield the product derived from the thermodynamic enolate. libretexts.orglibretexts.org

Table 1: Conditions for Regioselective Enolate Formation and Alkylation of a 2-Substituted Cyclopentanone

| Control Type | Base | Temperature | Key Conditions | Major Enolate Formed | Resulting Product after Ethylation |

|---|---|---|---|---|---|

| Kinetic | Lithium Diisopropylamide (LDA) | -78 °C | Strong, bulky base; low temperature makes deprotonation irreversible. libretexts.orgmasterorganicchemistry.comlibretexts.org | Less substituted enolate. libretexts.org | 2,5-disubstituted cyclopentanone. libretexts.org |

| Thermodynamic | Potassium Hydride (KH) | Room Temp. | Small, strong base; higher temperature allows for equilibration. libretexts.orglibretexts.org | More substituted, stable enolate. libretexts.org | 2,2-disubstituted cyclopentanone. libretexts.org |

When the α-carbon being alkylated is a prochiral center, as in cyclopentanone, direct alkylation results in a racemic mixture. libretexts.org Achieving stereoselectivity, the preferential formation of one enantiomer over the other, requires the use of chiral auxiliaries or catalysts.

One established strategy for asymmetric alkylation involves the use of chiral imines. sioc-journal.cn This method transforms the prochiral ketone into a chiral intermediate, which then directs the alkylation to one face of the molecule.

The general process involves several steps:

Formation of a Chiral Imine: The ketone (cyclopentanone) is condensed with a chiral amine to form a chiral imine.

Deprotonation: The imine is then treated with a strong base to form a chiral aza-enolate. The steric and electronic properties of the chiral auxiliary guide the deprotonation and subsequent steps.

Diastereoselective Alkylation: The chiral aza-enolate reacts with an electrophile, such as ethyl iodide. The chiral auxiliary blocks one face of the nucleophilic carbon, forcing the electrophile to attack from the less hindered face, leading to the formation of one diastereomer in excess. sioc-journal.cn

Hydrolysis: The resulting alkylated imine is hydrolyzed to remove the chiral auxiliary and reveal the desired enantiomerically enriched this compound.

This approach is part of a broader class of asymmetric syntheses that leverage chiral auxiliaries to control stereochemistry. uwo.ca Similar strategies include the use of chiral organocatalysts, such as derivatives of the amino acid proline, which combine with the ketone to form a chiral enamine intermediate that can undergo stereoselective alkylation. nih.govuniurb.it

Stereoselective Alkylation Approaches

Cyclization Reactions Leading to the Cyclopentanone Core

The formation of the cyclopentanone ring is a foundational step in the synthesis of this compound. Various cyclization strategies have been developed to efficiently construct this five-membered carbocycle.

Intramolecular hydroacylation is a powerful method for forming cyclic ketones, including cyclopentanones, from unsaturated aldehydes. This transformation is typically catalyzed by transition metal complexes, most notably those containing rhodium. ingentaconnect.com The reaction involves the intramolecular addition of an aldehyde's C-H bond across a carbon-carbon double bond. benthamdirect.comingentaconnect.com

The process generally begins with the oxidative addition of the aldehyde C-H bond to a low-valent rhodium(I) complex, forming an acyl-rhodium hydride intermediate. ingentaconnect.com Subsequent intramolecular coordination of the olefin and migratory insertion of the hydride onto the double bond forms a six-membered metallacycle. The final step is a reductive elimination that releases the cyclopentanone product and regenerates the rhodium catalyst. ingentaconnect.com

The efficiency and selectivity of this reaction are highly dependent on the catalyst system employed. Wilkinson's complex, Rh(PPh₃)₃Cl, was one of the first catalysts used for this transformation, though initial reports showed low to moderate yields. ingentaconnect.comgoogle.com Subsequent research demonstrated that cationic rhodium complexes, often generated in situ, and the use of specific phosphine (B1218219) ligands could significantly improve yields. ingentaconnect.comgoogle.com For instance, rhodium(I) chloride complexes with para-substituted triarylphosphines, such as tri-p-tolylphosphine, have been shown to provide cyclopentanones in yields of 75% to over 95%. google.com

Table 1: Selected Catalysts in Rhodium-Catalyzed Intramolecular Hydroacylation This table is interactive. Users can sort columns by clicking on the headers.

| Catalyst Precursor | Ligand | Typical Substrate | Outcome | Reference |

|---|---|---|---|---|

| Rh(PPh₃)₃Cl (Wilkinson's Catalyst) | Triphenylphosphine | 4-Pentenal | Low to moderate yields (17-34%) of cyclopentanone. | ingentaconnect.com |

| [Rh(dppe)]₂(BF₄)₂ | dppe (1,2-Bis(diphenylphosphino)ethane) | 4-Alkynals | High yields of cyclopentenones via trans hydroacylation. | organic-chemistry.org |

The conversion of biomass-derived platform chemicals, such as furfural (B47365) (FF) and its derivatives, into valuable compounds like this compound represents a sustainable and economically attractive synthetic route. acs.org Furfural is produced from the acid-catalyzed dehydration of pentose (B10789219) sugars found in hemicellulose. acs.orgnih.gov

For the synthesis of this compound specifically, a suitable starting material is ethyl 2-furyl ketone. acs.orgnih.gov This substrate can be converted to this compound in the presence of a catalyst system that facilitates both hydrogenation and the necessary rearrangement. For example, a gold nanoparticle catalyst supported on anatase titanium dioxide (Au/TiO₂-A) has been shown to effectively catalyze this conversion in an aqueous medium under hydrogen pressure. acs.orgnih.gov Another route involves the reaction of furfural with an ethyl Grignard reagent to produce 1-(furan-2-yl)propan-1-ol, which then undergoes the Piancatelli rearrangement and subsequent hydrodeoxygenation to eventually yield ethylcyclopentane, with ethylcyclopentanone as a key intermediate. nih.gov

Table 2: Catalytic Conversion of Furanic Compounds to Cyclopentanone Derivatives This table is interactive. Users can sort columns by clicking on the headers.

| Catalyst | Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| 1% Au/TiO₂ | Ethyl 2-furyl ketone | This compound | 97% selectivity | google.com |

| Au/TiO₂-A | 5-Ethylfurfural | 3-Ethylcyclopentanone | - | acs.orgnih.gov |

| Cu–Ni–Al Hydrotalcite | Furfural | Cyclopentanone | 95.8% | nih.gov |

Derivatization from Other Cyclopentanone Precursors

Instead of building the cyclopentanone core from an acyclic precursor, this compound and its derivatives can also be synthesized by modifying an existing cyclopentanone or cyclopentenone ring.

The aldol (B89426) condensation is a cornerstone C-C bond-forming reaction that can be used to introduce an ethyl group precursor onto a cyclopentanone ring. wikipedia.org The process typically begins with the base- or acid-catalyzed reaction of cyclopentanone with an aldehyde, in this case, propanal. iitk.ac.in The initial reaction is an aldol addition, where the enolate of cyclopentanone attacks the carbonyl of propanal to form a β-hydroxy ketone, specifically 2-(1-hydroxypropyl)cyclopentanone. google.com

This aldol adduct is often not isolated but is subjected to a subsequent dehydration reaction, usually under the same catalytic conditions (often with heating), to yield an α,β-unsaturated ketone. wikipedia.orgsigmaaldrich.com In this case, dehydration of 2-(1-hydroxypropyl)cyclopentanone would lead to the formation of 2-propylidenecyclopentanone (B8422926). To arrive at this compound, this intermediate requires further transformation. The exocyclic double bond of 2-propylidenecyclopentanone can be isomerized to the more stable endocyclic position to form 2-propyl-2-cyclopentenone, followed by selective hydrogenation of the double bond. Alternatively, and more directly, both the carbon-carbon double bond and the carbonyl group of the α,β-unsaturated ketone can be reduced, or more commonly, the double bond is selectively hydrogenated to afford the final saturated ketone, this compound.

Conjugate addition, also known as the Michael reaction, is a highly effective method for forming a C-C bond at the β-position of an α,β-unsaturated carbonyl compound. masterorganicchemistry.com To synthesize this compound, this strategy involves the 1,4-addition of an ethyl nucleophile to 2-cyclopentenone. wikipedia.org

The nucleophile is typically an organometallic reagent, such as an ethyl organocuprate (Gilman reagent, e.g., Li(CH₃CH₂)₂Cu), which is known to favor conjugate addition over direct addition to the carbonyl group. researchgate.net The reaction proceeds by the attack of the ethyl nucleophile on the β-carbon of the cyclopentenone ring. This generates an enolate intermediate, which is then protonated during workup to give the final product, this compound. masterorganicchemistry.com This method is particularly versatile for creating 2,3-disubstituted cyclopentanones by sequential conjugate additions or by using a substituted cyclopentenone starting material. google.com

Asymmetric Synthesis of Chiral this compound Analogues

The synthesis of enantiomerically pure or enriched analogues of this compound is of significant interest, as many biologically active molecules contain chiral cyclopentanone cores. benthamdirect.comrsc.org Several asymmetric strategies have been developed to control the stereochemistry at the C2 position and other potential stereocenters on the cyclopentanone ring.

One approach involves the asymmetric intramolecular hydroacylation of a prochiral unsaturated aldehyde using a rhodium catalyst complexed with a chiral ligand. ingentaconnect.combenthamdirect.com Chiral diphosphine ligands, for example, can induce enantioselectivity in the cyclization step, leading to the formation of a chiral cyclopentanone. benthamdirect.com

Organocatalysis provides another powerful avenue for asymmetric synthesis. For instance, the asymmetric Michael addition of nucleophiles to cyclopentenones can be catalyzed by chiral secondary amines (like proline derivatives) or other small organic molecules. rsc.org Similarly, asymmetric aldol reactions can be employed. The d'Angelo group developed an asymmetric variant of the Robinson annulation, which has been envisioned as a route to chiral enones from this compound, establishing a critical quaternary stereocenter. nih.gov

Furthermore, chiral starting materials can be used to direct the synthesis. Syntheses can commence from commercially available chiral building blocks, such as (S)-4-hydroxy-2-cyclopentenone, to prepare specific enantiomers of substituted cyclopentanones. kirj.ee The enantioselective synthesis of a substituted cyclopentanone bearing an all-carbon quaternary stereocenter has been achieved using a combination of asymmetric nitroaldol condensation and a stereocontrolled silyl (B83357) nitronate intramolecular cycloaddition. semanticscholar.org These methods provide access to complex chiral cyclopentanoids that are valuable intermediates in the total synthesis of natural products. researchgate.netresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Cyclopentenone |

| 2-Ethyl-2-cyclopentenone |

| 2-Propyl-2-cyclopentenone |

| 2-Propylidenecyclopentanone |

| 2-(1-hydroxypropyl)cyclopentanone |

| 3-Ethylcyclopentanone |

| 4-Hydroxy-2-cyclopentanone |

| (S)-4-hydroxy-2-cyclopentenone |

| 4-Pentenal |

| Acyl-rhodium hydride |

| Cyclopentanone |

| Ethyl 2-furyl ketone |

| Furfural |

| Propanal |

| Rhodium(I) chloride |

| Tri-p-tolylphosphine |

| Triphenylphosphine |

| Wilkinson's complex |

| 1-(furan-2-yl)propan-1-ol |

Enantioselective Approaches

The creation of specific enantiomers of this compound is crucial for the synthesis of biologically active molecules where stereochemistry dictates function.

A prominent strategy for the enantioselective synthesis of this compound derivatives involves the asymmetric alkylation of chiral imines. This method typically begins with the formation of a chiral imine from this compound and a chiral amine, such as (R)-(+)-1-phenylethylamine. The resulting imine then directs the stereoselective addition of a nucleophile.

For instance, the Michael addition of various nucleophiles to chiral imines derived from this compound has been successfully employed. In one study, the reaction of the chiral imine of this compound with methyl acrylate, followed by a series of transformations, yielded a key intermediate for the synthesis of Heathcock's intermediate, a precursor in the total synthesis of vallesamidine. ucl.ac.uk This approach achieved a 70% yield and an enantiomeric excess (ee) of 90%. ucl.ac.uk Another application involves the Michael addition of 6-(benzyloxy)hex-1-en-3-one, where the subsequent removal of the chiral auxiliary and an intramolecular aldol condensation afforded a cyclohexenone derivative in 49% yield and 85% ee. thieme-connect.com

This methodology has also been instrumental in the total synthesis of various alkaloids. For example, a multi-step synthesis of Vinpocetine utilized an asymmetric Michael alkylation induced by a chiral imine derived from this compound as a key step to generate a chiral lactone. rsc.org Similarly, the total synthesis of (+)-aspidospermidine employed a deracemizing imine alkylation/Robinson annulation sequence starting from this compound, which provided a tricyclic lactam as a single diastereomer in 82% yield and 84% enantiomeric excess. rsc.org

Table 1: Asymmetric Alkylation of Chiral Imines Derived from this compound

| Starting Material | Chiral Auxiliary | Reactant | Product | Yield (%) | ee (%) | Ref |

|---|---|---|---|---|---|---|

| This compound | (R)-(+)-1-Phenylethylamine | Methyl acrylate | S-(+)-149 | 70 | 90 | ucl.ac.uk |

| This compound | (S)-1-Phenylethylamine | 6-(Benzyloxy)hex-1-en-3-one | Cyclohexenone 224 | 49 | 85 | thieme-connect.com |

| This compound | Not specified | Not specified | Tricyclic lactam 126 | 82 | 84 | rsc.org |

| This compound | Not specified | Not specified | Key chiral lactone | Not reported | Not reported | rsc.org |

Chiral phase-transfer catalysis (PTC) has emerged as a powerful tool for the enantioselective alkylation of cyclic ketones. This method utilizes a chiral catalyst, typically a quaternary ammonium (B1175870) salt derived from cinchona alkaloids or other chiral scaffolds, to facilitate the transfer of a reactant from an aqueous phase to an organic phase, where the reaction occurs with high stereocontrol.

While direct examples specifically detailing the chiral phase-transfer catalyzed alkylation of this compound are not prevalent in the provided search results, the broader application of this methodology to cyclopentanone derivatives is well-documented. For instance, the alkylation of ethyl cyclopentanone-2-carboxylate has been studied using a newly synthesized chiral phase-transfer catalyst, yielding ethyl cyclopentanone-2-methyl-2-carboxylate. ias.ac.in The development of highly active chiral phase-transfer catalysts, such as those with privileged structures, has enabled the enantioselective alkylation of various substrates, including protected glycine (B1666218) derivatives, with excellent enantioselectivities (up to 98% ee). jst.go.jpnih.gov These catalysts, often featuring structurally rigid chiral spiro-ammonium salts, provide a well-defined chiral environment for the reaction. nih.gov The principle of using a chiral PTC to create a chiral ion pair with the enolate of a ketone is a general strategy that can be applied to the synthesis of chiral 2-alkylcyclopentanones. jst.go.jpbeilstein-journals.orgwiley-vch.de

This compound is a valuable starting material for the enantioselective total synthesis of numerous complex natural products, particularly alkaloids. wikipedia.org Its structure serves as a key building block that can be elaborated into more complex polycyclic systems.

One notable application is in the synthesis of aspidosperma alkaloids. The total synthesis of (+)-aspidospermidine was achieved starting from this compound. rsc.org A key step involved a deracemizing imine alkylation followed by a Robinson annulation sequence, which established the crucial stereochemistry of a tricyclic lactam intermediate with high diastereoselectivity and enantioselectivity (82% yield, 84% ee). rsc.org

Table 2: this compound as an Intermediate in Enantioselective Total Synthesis

| Target Natural Product | Key Intermediate Derived from this compound | Synthetic Strategy Highlight | Yield | ee (%) | Ref |

|---|---|---|---|---|---|

| (+)-Aspidospermidine | Tricyclic lactam 126 | Deracemizing imine alkylation/Robinson annulation | 82% (for key step) | 84 | rsc.org |

| (±)-Vallesamidine | Keto nitrile 6 | Cyanoethylation | Not specified for initial step | N/A | sci-hub.se |

| (−)-Goniomitine | Not specified | 5-step asymmetric total synthesis | Not specified | Not specified | researchgate.netresearchgate.net |

| Vinpocetine | Key chiral lactone | Asymmetric Michael alkylation induced by chiral imine | Not specified | Not specified | rsc.org |

Diastereoselective Control in Reactions

Achieving diastereoselective control is critical when creating molecules with multiple stereocenters. Research on cyclopentanone derivatives demonstrates various strategies to control the relative stereochemistry of substituents. For instance, the functionalization of cyclopentenones through an aza-Michael reaction with aniline (B41778) nucleophiles has shown excellent diastereoselectivity, which is attributed to hydrogen bonding between a tertiary alcohol and the incoming nucleophiles. thieme-connect.comworktribe.com While not directly involving this compound, this principle of using directing groups and specific reaction conditions to control diastereoselectivity is broadly applicable in cyclopentanone chemistry.

In the context of synthesizing substituted cyclopentanones, methods like the tandem 1,4-addition/Dieckmann cyclization have been developed to produce 2,3-disubstituted cyclopentanones with high stereoselectivity. researchgate.net The use of chiral auxiliaries in the Michael acceptor directs the initial conjugate addition, and the subsequent intramolecular cyclization of the resulting chiral enolate proceeds with high diastereocontrol. researchgate.net Furthermore, palladium-catalyzed (3 + 2)-cycloaddition reactions of donor-acceptor cyclopropanes with in situ-generated ketenes have been shown to produce highly substituted cyclopentanones with good to excellent diastereoselectivity. rsc.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency.

While specific solvent-free syntheses of this compound are not detailed in the provided search results, the broader trend in organic synthesis is moving towards such methodologies. For example, the use of solid-liquid phase-transfer catalysis can sometimes be performed with minimal or no solvent. ias.ac.in

Atom economy, a key principle of green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. The development of catalytic reactions, such as the palladium-catalyzed enantioselective decarboxylative allylic alkylation of cyclopentanones, represents a move towards greater atom economy. acs.org This reaction constructs all-carbon quaternary centers on cyclopentanones with high efficiency. acs.org Additionally, the synthesis of cyclopentanone derivatives from biomass-derived furfural is an area of active research, offering a renewable feedstock and potentially more atom-economical routes. acs.org For instance, the conversion of furfural to cyclopentanone can be achieved through various catalytic processes. acs.org While not a direct synthesis of this compound, these approaches highlight the potential for developing greener synthetic pathways for related compounds.

Catalytic Systems for Enhanced Efficiency

The drive for more efficient, selective, and sustainable chemical syntheses has led to the development of sophisticated catalytic systems for the production of this compound and its derivatives. These systems often employ transition metal complexes, bifunctional catalysts, and photocatalysts to achieve high yields and selectivities under optimized reaction conditions.

Transition Metal-Catalyzed α-Alkylation

Table 1: Iridium-Catalyzed Branched-Selective α-Alkylation of Cyclopentanone

| Catalyst System Components | Substrate 1 | Substrate 2 | Product | Selectivity (Branched:Linear) | Turnover Number (TON) |

|---|

This table illustrates the performance of a specific iridium-based system for the α-alkylation of cyclopentanone, highlighting the high selectivity achieved through cooperative catalysis. nih.gov

Hydrogenation and Rearrangement of Furanic Compounds

Biomass-derived furfurals are valuable renewable feedstocks for producing cyclopentanone derivatives through catalytic hydrogenation and rearrangement. acs.orgnih.gov The conversion of ethyl 2-furyl ketone to this compound has been achieved using a gold nanoparticle catalyst supported on anatase titanium dioxide (Au/TiO2-A). acs.orgnih.gov The Lewis acidic sites on the TiO2 support are thought to minimize side reactions and improve selectivity towards the desired cyclopentanone product. nih.gov This method is part of a broader strategy to convert various substituted furfurals into the corresponding cyclopentanones. acs.orgnih.gov

Bimetallic catalysts have also shown high efficiency. For instance, a platinum-cobalt (B8599474) catalyst supported on carbon (PtCo/C) demonstrated excellent activity for the hydrogenative ring opening of furfural to cyclopentanone. researchgate.net Specifically, a catalyst with approximately 3 wt% loading for both metals achieved a 75% yield of cyclopentanone in a toluene (B28343)/water biphasic system under relatively low hydrogen pressure (1 MPa). researchgate.net

Table 2: Catalytic Conversion of Furan Derivatives to Cyclopentanones

| Catalyst | Substrate | Product | Yield | Reaction Conditions |

|---|---|---|---|---|

| Au/TiO2-A | Ethyl 2-furyl ketone | This compound | Good | Not specified |

| Pt(3)Co(3)/C | Furfural | Cyclopentanone | 75% | 180°C, 1 MPa H₂, 5 h |

| Cu–Al₂O₃ | 5-hydroxymethylfurfural (HMF) | 3-hydroxymethylcyclopentanone (HCPN) | 86% | 140–180°C, 20–50 bar H₂ |

This table summarizes various catalytic systems used for converting biomass-derived furans into valuable cyclopentanone derivatives, showcasing the versatility of this approach. acs.orgnih.govresearchgate.netrsc.org

Asymmetric Hydrogenation for Chiral Synthesis

For the synthesis of optically active this compound, asymmetric hydrogenation is a key strategy. A chiral ruthenium-phosphine complex, specifically Ru₂Cl₄((+)-BINAP)₂(NEt₃), serves as an effective catalyst for the hydrogenation of 2-ethyl-2-cyclopenten-1-one. epo.org This process yields (+)-2-ethylcyclopentanone with high chemical yield and good enantiomeric excess.

Table 3: Asymmetric Hydrogenation to (+)-2-Ethylcyclopentanone

| Catalyst | Substrate | Product | Yield | Optical Purity (% ee) | Reaction Conditions |

|---|

This table details the synthesis of a specific enantiomer of this compound using a chiral ruthenium catalyst, an important method for producing optically active compounds. epo.org

Other Catalytic Methodologies

Other catalytic routes can also produce this compound, sometimes as a secondary product. For example, the cycloketonization of diethyl hexanodiate over metal oxide catalysts like MnO₂/Al₂O₃ and MnO₂/SiO₂ yields cyclopentanone as the main product, but this compound is also formed as a byproduct. researchgate.net Furthermore, photocatalysis offers innovative pathways for functionalizing cyclopentanones. The use of tetrabutylammonium (B224687) decatungstate (TBADT) as a photocatalyst under sunlight can achieve direct regioselective β-alkylation of cyclopentanones with electron-deficient alkenes. rsc.org While not a direct synthesis of this compound from simple precursors, this method highlights advanced catalytic strategies for creating substituted cyclopentanone structures. rsc.org

Chemical Reactivity and Transformation of 2 Ethylcyclopentanone

Enolate Chemistry of 2-Ethylcyclopentanone

The presence of hydrogen atoms on the carbon atoms adjacent to the carbonyl group (α-carbons) allows this compound to form enolates upon treatment with a base. Because the ketone is unsymmetrical, with two distinct α-carbons (C2 and C5), the formation of two different regioisomeric enolates is possible. stackexchange.com The control over which enolate is formed is a critical aspect of its chemistry, dictating the outcome of subsequent reactions. bham.ac.uk

The deprotonation of this compound can lead to either a kinetic enolate or a thermodynamic enolate. stackexchange.com The formation of these regioisomers is governed by the reaction conditions, including the choice of base, temperature, and solvent. stackexchange.comudel.eduochemacademy.com

Kinetic Enolate : This enolate is formed faster. reddit.com It results from the removal of a proton from the less sterically hindered α-carbon (C5). udel.edu The protons at this position are more accessible to a bulky base. libretexts.org Conditions that favor the kinetic enolate are irreversible and include the use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). bham.ac.ukochemacademy.comlibretexts.org At such low temperatures, the deprotonation is not reversible, so the enolate that forms quickest becomes the predominant species. udel.edulibretexts.org

Thermodynamic Enolate : This enolate is the more stable of the two isomers. reddit.comfiveable.me It is formed by removing a proton from the more substituted α-carbon (C2). The resulting enolate has a more substituted carbon-carbon double bond, which is thermodynamically more stable. stackexchange.comudel.edu Conditions that favor the thermodynamic enolate allow for equilibrium to be established between the two enolate forms. fiveable.me This is achieved using a smaller, non-hindered strong base (like potassium hydride, KH, or sodium ethoxide) at higher temperatures (e.g., room temperature). ochemacademy.comlibretexts.org Under these reversible conditions, the more stable thermodynamic enolate accumulates over time. udel.edu

| Enolate Type | Controlling Factor | Typical Conditions | Resulting Enolate Structure |

|---|---|---|---|

| Kinetic | Rate of formation (faster) reddit.com | Strong, bulky base (e.g., LDA), Low temperature (-78 °C), Aprotic solvent (e.g., THF) ochemacademy.comlibretexts.org | Less substituted (deprotonation at C5) |

| Thermodynamic | Stability (more stable) reddit.com | Strong, small base (e.g., KH, NaOEt), Higher temperature (≥ 25 °C), Protic or Aprotic solvent ochemacademy.comlibretexts.org | More substituted (deprotonation at C2) |

Once formed, the enolate of this compound acts as a potent carbon nucleophile, readily reacting with various electrophiles. libretexts.orgfiveable.me The regioselectivity of the initial enolate formation directly determines the structure of the final product.

Alkyl Halides : Enolates undergo alkylation when treated with alkyl halides, such as bromoethane (B45996), in an SN2 reaction. libretexts.orgpressbooks.pub This reaction forms a new carbon-carbon bond at the α-position. libretexts.org

Reacting the kinetic enolate of this compound with bromoethane yields 2,5-diethylcyclopentanone as the major product. libretexts.org

Conversely, reacting the thermodynamic enolate with bromoethane results in 2,2-diethylcyclopentanone. libretexts.org The choice of alkyl halide is generally limited to primary or methyl halides to avoid competing elimination reactions. libretexts.orgpressbooks.pub

Michael Acceptors : Enolates can also react with α,β-unsaturated carbonyl compounds in a process known as the Michael addition or conjugate addition. wikipedia.orgmasterorganicchemistry.com In this reaction, the enolate adds to the β-carbon of the unsaturated system. masterorganicchemistry.com While specific studies on this compound's role as a Michael donor are not detailed, its enolates are expected to behave similarly to other ketone enolates. chemistrysteps.comorganicchemistrytutor.com The reaction creates a 1,5-dicarbonyl compound, which can be a valuable synthetic intermediate. youtube.com

Carbonyl Group Transformations

The electrophilic carbon atom of the carbonyl group in this compound is a key site for nucleophilic attack, leading to a variety of addition products. wikipedia.org

The carbonyl group of this compound can be reduced to a secondary alcohol, 2-ethylcyclopentanol. This transformation is commonly achieved using complex metal hydrides.

Sodium Borohydride (NaBH₄) : This is a mild reducing agent that effectively reduces ketones to secondary alcohols. chemguide.co.ukyoutube.comlibretexts.org The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. chemguide.co.uklibretexts.org The hydride ion (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon. youtube.com Subsequent protonation of the resulting alkoxide intermediate yields the alcohol. libretexts.org The reduction of this compound with NaBH₄ produces 2-ethylcyclopentanol as a mixture of diastereomers (cis and trans). mnstate.edu

Lithium Aluminum Hydride (LiAlH₄) : A much more powerful and reactive reducing agent than NaBH₄, LiAlH₄ also reduces ketones to alcohols. adichemistry.comyoutube.comyoutube.com Due to its high reactivity, the reaction must be carried out in a dry, aprotic solvent like diethyl ether or THF, followed by an aqueous or acidic workup to neutralize the reaction and protonate the alkoxide. adichemistry.comic.ac.uk LiAlH₄ is capable of reducing a wider range of functional groups, but for the simple reduction of a ketone like this compound, the less reactive NaBH₄ is often preferred for safety and selectivity. youtube.com

Organometallic reagents, such as Grignard and organolithium compounds, act as strong carbon-based nucleophiles that add to the carbonyl carbon of this compound. wikipedia.orgstudy.com These reactions are fundamental for forming new carbon-carbon bonds and creating tertiary alcohols. masterorganicchemistry.comlibretexts.org

Grignard Reagents : Reagents like methylmagnesium bromide (CH₃MgBr) or ethylmagnesium bromide (C₂H₅MgBr) react with this compound to form a tertiary alcohol. libretexts.orgmasterorganicchemistry.com The nucleophilic alkyl group of the Grignard reagent attacks the carbonyl carbon, breaking the C=O pi bond. libretexts.org An acidic workup is then required to protonate the intermediate magnesium alkoxide salt to yield the final alcohol product. libretexts.org For example, the reaction with methylmagnesium bromide would produce 1-methyl-2-ethylcyclopentanol.

Organolithium Reagents : Similar to Grignard reagents, organolithium reagents (e.g., methyllithium, CH₃Li) are potent nucleophiles that add to ketones. masterorganicchemistry.comwikipedia.orglibretexts.org The reaction mechanism is analogous to the Grignard addition, involving nucleophilic attack on the carbonyl carbon to form a lithium alkoxide, which is then protonated during workup to give a tertiary alcohol. masterorganicchemistry.commasterorganicchemistry.com

α-Carbon Functionalization Reactions

Beyond enolate alkylation, the α-carbons of this compound can be functionalized through other pathways, such as halogenation.

α-Halogenation : Ketones can be halogenated at the α-position under acidic or basic conditions. pressbooks.publibretexts.org In the presence of an acid catalyst, the reaction proceeds through an enol intermediate. fiveable.me For an unsymmetrical ketone like this compound, the enol intermediate preferentially forms on the more substituted side (the C2 position). libretexts.org Therefore, acid-catalyzed bromination of this compound is expected to yield 2-bromo-2-ethylcyclopentanone as the major product. libretexts.org This reaction typically results in the substitution of a single α-hydrogen. pressbooks.pub The resulting α-haloketone is a versatile synthetic intermediate. libretexts.orgnih.gov

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| 2,2-diethylcyclopentanone | C₉H₁₆O |

| 2,5-diethylcyclopentanone | C₉H₁₆O |

| 2-bromo-2-ethylcyclopentanone | C₇H₁₁BrO |

| 2-ethylcyclopentanol | C₇H₁₄O |

| This compound | C₇H₁₂O |

| 1-methyl-2-ethylcyclopentanol | C₈H₁₆O |

| Bromoethane | C₂H₅Br |

| Diethyl ether | (C₂H₅)₂O |

| Ethanol | C₂H₅OH |

| Ethylmagnesium bromide | C₂H₅MgBr |

| Lithium Aluminum Hydride | LiAlH₄ |

| Lithium diisopropylamide (LDA) | [(CH₃)₂CH]₂NLi |

| Methanol | CH₃OH |

| Methylmagnesium bromide | CH₃MgBr |

| Methyllithium | CH₃Li |

| Potassium hydride | KH |

| Sodium borohydride | NaBH₄ |

| Sodium ethoxide | C₂H₅ONa |

| Tetrahydrofuran (THF) | C₄H₈O |

Aldol (B89426) Reactions and Condensations

The presence of enolizable α-hydrogens makes this compound a participant in base- or acid-catalyzed aldol reactions and subsequent condensation. The reaction proceeds through the formation of an enolate or enol intermediate, which then acts as a nucleophile.

In a self-aldol reaction, the enolate of one this compound molecule attacks the carbonyl carbon of another. Due to the substitution at the C2 position, enolate formation can occur by deprotonation at either the C2 or C5 position, leading to a mixture of products. However, deprotonation at the less substituted C5 position is generally favored, leading to the formation of a β-hydroxy ketone. Subsequent dehydration (condensation) under harsher conditions (e.g., heating) yields an α,β-unsaturated ketone.

Crossed aldol condensations, where this compound reacts with a different carbonyl compound, are also feasible. To achieve a single major product, the reaction partner is typically an aldehyde with no α-hydrogens (like benzaldehyde) or a more reactive aldehyde. In such cases, this compound preferentially acts as the enolate donor. The reaction between an aromatic aldehyde and a ketone with α-hydrogens is a specific type of crossed aldol condensation known as the Claisen-Schmidt condensation.

The reaction conditions, particularly the choice of base and temperature, are crucial in controlling the outcome, favoring either the initial aldol addition product or the fully condensed enone.

α-Alkylation and Acylation Reactions

The α-hydrogens of this compound are acidic and can be removed by a strong base to form a nucleophilic enolate, which can then be alkylated or acylated. The ethyl group at the C2 position sterically hinders this position, meaning that reactions often occur preferentially at the C5 methylene (B1212753) group.

α-Alkylation: A classic method for α-alkylation involves the formation of an enamine derivative of this compound. This approach, known as the Stork enamine synthesis, involves reacting the ketone with a secondary amine (e.g., pyrrolidine, morpholine) to form the corresponding enamine. The resulting enamine is a good nucleophile and reacts with alkyl halides in an SN2 fashion. Subsequent hydrolysis of the intermediate iminium salt regenerates the ketone, now alkylated at the α-position. This method offers advantages over direct enolate alkylation, such as milder reaction conditions and reduced instances of over-alkylation.

α-Acylation: Similarly, enamines derived from this compound can undergo acylation. Reaction with an acyl halide or anhydride (B1165640) introduces an acyl group at the α-position. Hydrolysis of the intermediate yields a β-dicarbonyl compound (a 1,3-diketone). These resulting β-dicarbonyls are versatile synthetic intermediates.

| Reaction Type | Reagents | Intermediate | Product Type |

|---|---|---|---|

| α-Alkylation (Stork) | 1. Secondary Amine (e.g., Pyrrolidine) 2. Alkyl Halide (R-X) 3. H₃O⁺ (Hydrolysis) | Enamine, Iminium Salt | α-Alkyl-2-ethylcyclopentanone |

| α-Acylation (Stork) | 1. Secondary Amine (e.g., Pyrrolidine) 2. Acyl Halide (RCOCl) 3. H₃O⁺ (Hydrolysis) | Enamine, Iminium Salt | α-Acyl-2-ethylcyclopentanone (β-Diketone) |

Ring-Opening and Ring-Expansion Reactions

The five-membered ring of this compound can be modified through reactions that either cleave the ring or expand it to a larger structure. These transformations are synthetically valuable for creating different cyclic frameworks.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester (or a cyclic ketone to a lactone) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgsigmaaldrich.com When this compound is subjected to Baeyer-Villiger conditions, an oxygen atom is inserted adjacent to the carbonyl group, cleaving a C-C bond and forming a six-membered ring lactone (a cyclic ester). The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. The more substituted carbon atom generally migrates preferentially. Therefore, the C-C bond between the carbonyl carbon and the C2 (ethyl-substituted) carbon is expected to migrate, yielding 6-ethyl-oxepan-2-one.

Tiffeneau-Demjanov Rearrangement: This reaction sequence allows for a one-carbon ring expansion of cyclic ketones. wikipedia.org The process begins with the conversion of this compound to a cyanohydrin, followed by reduction of the nitrile to a primary amine, yielding a β-amino alcohol. Treatment of this amino alcohol with nitrous acid generates an unstable diazonium salt. wikipedia.orgwikipedia.org The subsequent rearrangement involves the migration of a ring carbon, leading to the expansion of the cyclopentane (B165970) ring to a cyclohexane (B81311) ring and the expulsion of nitrogen gas. This results in the formation of 2-ethylcyclohexanone.

Beckmann Rearrangement: The Beckmann rearrangement provides a pathway to expand the ring by incorporating a nitrogen atom. wikipedia.org First, this compound is converted to its corresponding oxime by reaction with hydroxylamine. Treatment of the oxime with a strong acid (e.g., sulfuric acid, PCl₅) catalyzes a rearrangement to form a six-membered cyclic amide, known as a lactam. masterorganicchemistry.comillinois.edu The migration of the carbon atom anti-periplanar to the oxime's hydroxyl group determines the structure of the resulting lactam.

| Reaction Name | Key Reagent(s) | Transformation | Product Type |

|---|---|---|---|

| Baeyer-Villiger Oxidation | Peroxyacid (e.g., m-CPBA) | Ring expansion via O-atom insertion | Lactone (6-membered ring) |

| Tiffeneau-Demjanov Rearrangement | 1. HCN, 2. Reduction, 3. HNO₂ | One-carbon ring expansion | Cyclohexanone (6-membered ring) |

| Beckmann Rearrangement | 1. NH₂OH, 2. Acid (e.g., H₂SO₄) | Ring expansion via N-atom insertion | Lactam (6-membered ring) |

Radical Reactions Involving this compound Derivatives

While ionic reactions of this compound are common, its derivatives can also participate in transformations involving radical intermediates. These reactions often proceed through the formation of an enamine or enolate, which can then undergo single-electron transfer (SET) processes.

Characterization of Transient Radical Intermediates

The direct observation of the highly reactive radical intermediates involved in these reactions is a significant challenge. Advanced spectroscopic techniques are required to characterize these transient species. Time-resolved electron paramagnetic resonance (EPR) spectroscopy has been successfully employed to directly observe and monitor key intermediates in photoredox transformations involving primary aminocatalysis on a microsecond timescale. wikipedia.orgnih.gov

When an enamine derived from a ketone like this compound is subjected to a single-electron oxidant (often a photocatalyst), it forms a transient enamine radical cation . wikipedia.org This open-shell intermediate is a key species in Singly Occupied Molecular Orbital (SOMO) catalysis. Depending on the reaction conditions and the structure of the enamine (primary vs. secondary amine derived), this radical cation can be deprotonated to form a corresponding α-imino radical . Both the enamine radical cation and the deprotonated α-imino radical have been spectroscopically and kinetically characterized, providing direct evidence for their existence and revealing their distinct reactivities. wikipedia.orgnih.gov

Role of Enamine-Derived Radicals in Catalysis

Enamine-derived radicals are central to the field of SOMO catalysis, which provides a powerful method for the α-functionalization of carbonyl compounds. Enamines are electron-rich and can be easily oxidized via a SET process to form the aforementioned enamine radical cation. wikipedia.org This radical intermediate can then engage in various coupling reactions with radical acceptors.

This catalytic strategy has been applied to a wide range of transformations, including α-alkylation and α-arylation of carbonyl compounds. In a typical catalytic cycle, a chiral primary or secondary amine catalyst condenses with this compound to form an enamine. This enamine is then oxidized by a photoredox catalyst (e.g., an iridium or ruthenium complex) upon light irradiation. The resulting enamine radical cation couples with a suitable reaction partner, and subsequent steps involving reduction and hydrolysis release the α-functionalized ketone product and regenerate the amine catalyst. This synergistic combination of enamine catalysis and photoredox catalysis allows for the enantioselective synthesis of complex cyclopentanones under mild conditions.

Advanced Spectroscopic and Computational Analysis of 2 Ethylcyclopentanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 2-Ethylcyclopentanone, offering detailed information about the connectivity, chemical environment, and stereochemical relationships of its atoms.

NMR spectroscopy is instrumental in confirming the precise structure of this compound and distinguishing it from its various isomers, such as 3-Ethylcyclopentanone. The chemical shifts in both ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of each nucleus.

In this compound, the proton (¹H) at the chiral center (C2) is directly adjacent to the electron-withdrawing carbonyl group, resulting in a distinct downfield chemical shift compared to other methylene (B1212753) protons on the ring. Furthermore, spin-spin coupling patterns provide definitive evidence of connectivity. For instance, the C2 proton exhibits coupling with the adjacent methylene protons of the ethyl group and the C3 protons of the cyclopentanone (B42830) ring. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can map these correlations, confirming the 2-position of the ethyl substituent.

The stereochemistry, particularly for the chiral center at C2, can be investigated using advanced NMR methods and by analyzing coupling constants. The magnitude of the vicinal coupling constants (³JHH) between the proton on C2 and the protons on C3 depends on the dihedral angle between them, which is influenced by the ring's conformation and the substituent's orientation.

| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C=O (C1) | - | - | ~220 |

| CH (C2) | ~2.1-2.3 | m | ~45-50 |

| CH₂ (C3) | ~1.8-2.0 | m | ~35-40 |

| CH₂ (C4) | ~1.9-2.1 | m | ~20-25 |

| CH₂ (C5) | ~2.2-2.4 | m | ~38-42 |

| CH₂ (Ethyl) | ~1.4-1.7 | m | ~25-30 |

| CH₃ (Ethyl) | ~0.9-1.0 | t | ~10-15 |

The five-membered ring of cyclopentanone is not planar but exists in a dynamic equilibrium between various puckered conformations, primarily the envelope and twist forms. acs.orgacs.org The presence of the ethyl group at the C2 position influences this conformational equilibrium. The ethyl group can occupy either a pseudo-axial or a pseudo-equatorial position, leading to two distinct low-energy conformers.

Dynamic NMR (DNMR) spectroscopy, performed at variable temperatures, can be used to study the kinetics of the interconversion between these conformers. At room temperature, this interconversion (pseudorotation) is typically fast on the NMR timescale, resulting in averaged signals for the ring protons. acs.org As the temperature is lowered, the rate of interconversion decreases. If the temperature is lowered sufficiently to the coalescence point and below, separate signals for the axial and equatorial protons of the individual conformers may be resolved, allowing for the determination of the energy barrier (ΔG‡) for the ring inversion process. Studies on analogous 2-substituted cyclopentanones have shown that the energy difference between pseudo-equatorial and pseudo-axial conformers is often small, typically in the range of 0.4 to 0.9 kcal/mol. nih.govresearchgate.net

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for separating and identifying volatile compounds like this compound within complex mixtures, such as essential oils, food aromas, or environmental samples. researchgate.netresearchgate.netresearchgate.net In GC-MS, the mixture is first separated by the gas chromatograph based on the components' boiling points and polarities. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The resulting mass spectrum for this compound shows a molecular ion peak (M⁺) at m/z 112, corresponding to its molecular weight. The fragmentation pattern is characteristic of the molecule's structure. Key fragmentation pathways for cyclic ketones often involve alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. Common fragments observed for this compound include the loss of the ethyl group ([M-29]⁺) leading to a peak at m/z 83, and the loss of ethylene (B1197577) ([M-28]⁺) via rearrangement, resulting in a peak at m/z 84. The identification of the compound is confirmed by matching its retention time and mass spectrum with those of a known standard or a reference library like the NIST Mass Spectral Library.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Significance |

|---|---|---|

| 112 | [C₇H₁₂O]⁺ | Molecular Ion (M⁺) |

| 84 | [M - C₂H₄]⁺ | Loss of ethylene via rearrangement |

| 83 | [M - C₂H₅]⁺ | Loss of ethyl radical (alpha-cleavage) |

| 56 | [C₃H₄O]⁺ or [C₄H₈]⁺ | Ring cleavage products |

| 55 | [C₄H₇]⁺ | Further fragmentation |

GC-MS is also a critical tool for studying the degradation of this compound, whether through thermal, oxidative, or biological processes. nih.gov By analyzing the products formed under specific conditions, the underlying chemical pathways can be elucidated.

Studies on the thermal decomposition of the parent compound, cyclopentanone, show that primary degradation pathways include dehydrogenation to form 2-cyclopenten-1-one, and ring-opening reactions that yield products like butene, ethylene, and carbon monoxide. researchgate.netresearchgate.netcolorado.edu For this compound, similar pathways are expected. Thermal stress can lead to the formation of 2-ethyl-2-cyclopenten-1-one and 5-ethyl-2-cyclopenten-1-one. More severe degradation would involve ring cleavage, potentially initiated by the cleavage of the C-C bonds adjacent to the carbonyl group, leading to a variety of smaller volatile organic compounds.

Oxidative degradation, relevant in atmospheric chemistry or during storage, would likely involve the formation of hydroperoxides, followed by cleavage to yield smaller carboxylic acids, aldehydes, and ketones. researchgate.net Identifying these degradation products by GC-MS helps in understanding the compound's stability and environmental fate.

Computational Chemistry and Molecular Modeling

Computational chemistry provides theoretical insights that complement experimental data from spectroscopy. nih.gov Using methods like Density Functional Theory (DFT), it is possible to model the properties of this compound with high accuracy. youtube.comresearchgate.net

Molecular modeling can be used to calculate the geometries and relative energies of the different conformers (e.g., envelope vs. twist, and pseudo-axial vs. pseudo-equatorial ethyl group). nih.govresearchgate.net These calculations can predict which conformer is the most stable and determine the energy barriers for interconversion, which can then be compared with results from dynamic NMR studies.

Furthermore, computational methods can predict spectroscopic properties. For instance, NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated for a given geometry. ruc.dk By comparing the calculated spectra for different possible isomers or conformers with the experimental spectrum, the correct structure can be confidently assigned. This synergy between computational prediction and experimental measurement is a powerful approach in modern structural elucidation. nih.gov

Conformational Analysis and Energy Landscapes

The five-membered ring of cyclopentanone is not planar but exists in puckered conformations to relieve torsional strain. The two primary conformations are the envelope (C symmetry) and the twist (C symmetry). The presence of a substituent, such as an ethyl group at the C2 position, introduces additional conformational complexity, primarily concerning the orientation of the substituent (axial vs. equatorial) and its interaction with the ring's puckering.

Computational methods, particularly ab initio and Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface (PES) of molecules like this compound. These calculations can identify stable conformers, determine their relative energies, and map the energy barriers for interconversion between them.

For a monosubstituted cyclopentanone like this compound, several low-energy conformers can be postulated. The ethyl group can occupy either an equatorial or an axial position on the puckered ring. Generally, for alkyl substituents, the equatorial position is favored to minimize steric interactions. The puckering of the ring itself can also vary, leading to a complex conformational landscape.

Table 1: Hypothetical Conformers of this compound and Their Expected Relative Stabilities

| Conformer | Ring Conformation | Ethyl Group Orientation | Expected Relative Energy (kcal/mol) |

| I | Twist (C) | Equatorial | 0 (most stable) |

| II | Envelope (C) | Equatorial | Low |

| III | Twist (C) | Axial | Higher |

| IV | Envelope (C) | Axial | Highest |

Note: This table is illustrative and based on general principles of conformational analysis of substituted cyclopentanes. Specific energy values would require dedicated quantum chemical calculations for this compound.

Reaction Mechanism Studies (e.g., Transition State Analysis)

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by identifying reactants, products, intermediates, and, crucially, the transition states that connect them. For ketones like this compound, several reaction types are of interest, including photochemical reactions (e.g., Norrish Type I and Type II), oxidations, and reductions.

Norrish Type I Reaction: This photochemical reaction involves the homolytic cleavage of the α-carbon-carbonyl carbon bond upon UV irradiation. For this compound, two possible α-cleavages can occur, leading to different biradical intermediates. Computational studies can model the excited state potential energy surface to predict the most likely cleavage pathway and the subsequent fate of the resulting radicals (e.g., decarbonylation, intramolecular hydrogen abstraction, or recombination).

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester (or a lactone for cyclic ketones) using a peroxy acid. The mechanism involves the migration of one of the α-carbons to an oxygen atom. The migratory aptitude of the substituents is a key factor. For this compound, the migration of the more substituted C2 carbon would be expected to be favored. Transition state analysis using computational methods can provide the activation energies for the migration of either the C2 or C5 carbon, thus predicting the regioselectivity of the reaction.

Table 2: Illustrative Computational Data for a Hypothetical Reaction Step of a Substituted Cyclopentanone

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameter (Å) |

| Reactant | B3LYP/6-31G(d) | 0.0 | C=O: 1.21 |

| Transition State | B3LYP/6-31G(d) | +15.2 | C-O (forming): 1.85 |

| Product | B3LYP/6-31G(d) | -25.7 | C-O (formed): 1.35 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from transition state analysis. Actual values would depend on the specific reaction and computational level of theory.

Prediction of Spectroscopic Parameters

Computational quantum chemistry allows for the prediction of various spectroscopic parameters, which can be invaluable for the identification and characterization of compounds, especially when experimental data is scarce or ambiguous.

NMR Spectroscopy: The prediction of H and C NMR chemical shifts is a common application of computational chemistry. By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict their chemical shifts. This is typically done using DFT methods, often in conjunction with a continuum solvent model to account for solvent effects. For this compound, computational predictions could help in assigning the signals of the diastereotopic protons on the cyclopentane (B165970) ring and the ethyl group.

Vibrational (IR and Raman) Spectroscopy: The calculation of vibrational frequencies and their corresponding intensities provides a theoretical infrared (IR) and Raman spectrum. These calculations are typically performed at the harmonic level, and the calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. For this compound, the most prominent feature in the IR spectrum would be the C=O stretching vibration, typically observed around 1740 cm for five-membered ring ketones. Computational analysis can predict the exact position of this band and other characteristic vibrations of the molecule.

Table 3: Predicted vs. Experimental Vibrational Frequencies for a Ketone Carbonyl Stretch

| Method/Basis Set | Calculated Frequency (cm) (Harmonic) | Scaled Frequency (cm) | Experimental Frequency (cm) |

| B3LYP/6-31G(d) | 1785 | 1742 (scaling factor: 0.976) | ~1740-1750 |

Note: This table illustrates the general approach for comparing calculated and experimental vibrational frequencies. The specific values are typical for a cyclopentanone derivative.

Applications of 2 Ethylcyclopentanone in Complex Molecule Synthesis

Pharmaceutical Intermediates and Drug Discovery

2-Ethylcyclopentanone is frequently classified as a key intermediate in the synthesis of fine chemicals and pharmaceuticals. nih.govnih.gov Its role as a versatile building block allows for the construction of complex molecules, making it valuable in drug discovery and development. nih.gov The ketone functional group facilitates a range of chemical transformations, including condensations, reductions, and nucleophilic additions, which are essential for assembling the core structures of potential therapeutic agents. nih.gov

Its application in synthesizing complex alkaloids with known biological activities, such as Vinpocetine and its derivatives, underscores its importance in medicinal chemistry. scispace.comrsc.org The development of synthetic routes starting from this compound provides access to these compounds for pharmacological studies and potential clinical use.

Agrochemical and Fragrance Chemistry

In the field of agrochemicals, cyclopentanone (B42830) and its derivatives are recognized as important chemical intermediates. acs.org A specific application of this compound has been demonstrated in the synthesis of δ-octalactone analogues. researchgate.net In one study, this compound was oxidized via a Baeyer-Villiger oxidation to produce a lactone, which was explored for its potential as a tsetse fly repellent. researchgate.net This highlights its utility in developing new pest control agents.

In fragrance chemistry, this compound is used as an intermediate in the development of fragrance compounds. nih.gov While detailed studies on its specific odor profile are less common than for related molecules like 2-cyclopentylcyclopentanone (B1220294), its structural framework is valuable for synthesizing novel aroma chemicals. nih.govacs.org

Material Science Applications

The applications of this compound extend into material science, both as a component identified in the degradation of existing polymers and potentially in the synthesis of new materials.

Precursors for Polymer Synthesis

The direct use of this compound as a monomer in polymerization is not widely reported. However, derivatives of its parent compound, cyclopentanone, are utilized in polymer synthesis. For example, cyclopentanone can be oxidized to glutaric acid, which serves as a dicarboxylic acid monomer for producing polyesters and polyamides. nih.gov Additionally, novel polymers have been created through the polycondensation reaction of cyclopentanone with formaldehyde. nih.gov Other research has focused on the polymerization of diarylidenecyclopentanone and benzylidene cyclopentanone derivatives to create polyketones and polymers for applications like two-photon photopolymerization, respectively. mdpi.comgoogle.com These examples suggest a potential, though currently underexplored, role for functionalized cyclopentanones like this compound as precursors for specialized polymers.

Degradation Products of Polymeric Materials (e.g., Polyamide 6,6)

This compound has been identified as a thermal degradation product of Polyamide 6,6 (PA 6,6). researchgate.net During the thermal processing or degradation of PA 6,6, such as in roasting bags used at high temperatures or during the recycling of plastic solid waste, a variety of volatile organic compounds are emitted. researchgate.net Studies have confirmed the presence of this compound alongside cyclopentanone and 2-cyclopentylcyclopentanone among these degradation products. researchgate.netresearchgate.net It is believed that these cyclopentanone derivatives are formed from the adipic acid segments within the polyamide chains through a complex series of reactions. researchgate.netresearchgate.net In studies of emissions from plastic extrusion workshops, this compound was found to be a significant component of the volatile organic compounds released during the processing of PA 6,6.

| Application Area | Specific Role of this compound | Context | Reference |

|---|---|---|---|

| Precursors for Polymer Synthesis | Not directly used; related derivatives are precursors. | Derivatives like glutaric acid (from cyclopentanone oxidation) and diarylidenecyclopentanone are used to synthesize polyesters, polyamides, and polyketones. | nih.govmdpi.com |

| Degradation Products | Identified as a thermal degradation product. | Formed from the adipic acid moiety of Polyamide 6,6 during high-temperature exposure or recycling processes. | researchgate.net |

Environmental and Industrial Relevance of 2 Ethylcyclopentanone

Occurrence as a Microbial Volatile Organic Compound (MVOC)

Microbial volatile organic compounds (MVOCs) are a diverse group of low molecular weight carbon-based compounds produced and emitted by microorganisms such as fungi and bacteria during their metabolic processes. nih.gov These compounds are characterized by their high vapor pressure and low water solubility, allowing them to readily diffuse through the air and soil. nih.gov The production of MVOCs is influenced by the microbial species, growth stage, and environmental conditions like nutrient availability, pH, and temperature. While over 200 substances have been identified as MVOCs in laboratory settings, no single compound is considered exclusive to microbial origin or specific to a particular species. lbl.gov